

A Spectroscopic Guide to Isothiazole Structural Confirmation: A Comparative Analysis

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Compound of Interest

Compound Name: *3-Methyl-isothiazol-5-ylamine
hydrobromide*

Cat. No.: *B1423579*

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isothiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen, are prevalent scaffolds in pharmaceuticals and agrochemicals.^{[1][2][3]} The seemingly subtle shift of a substituent around the isothiazole ring can drastically alter a molecule's biological activity, making unambiguous structural confirmation a critical step in any synthetic or drug discovery workflow.^[1]

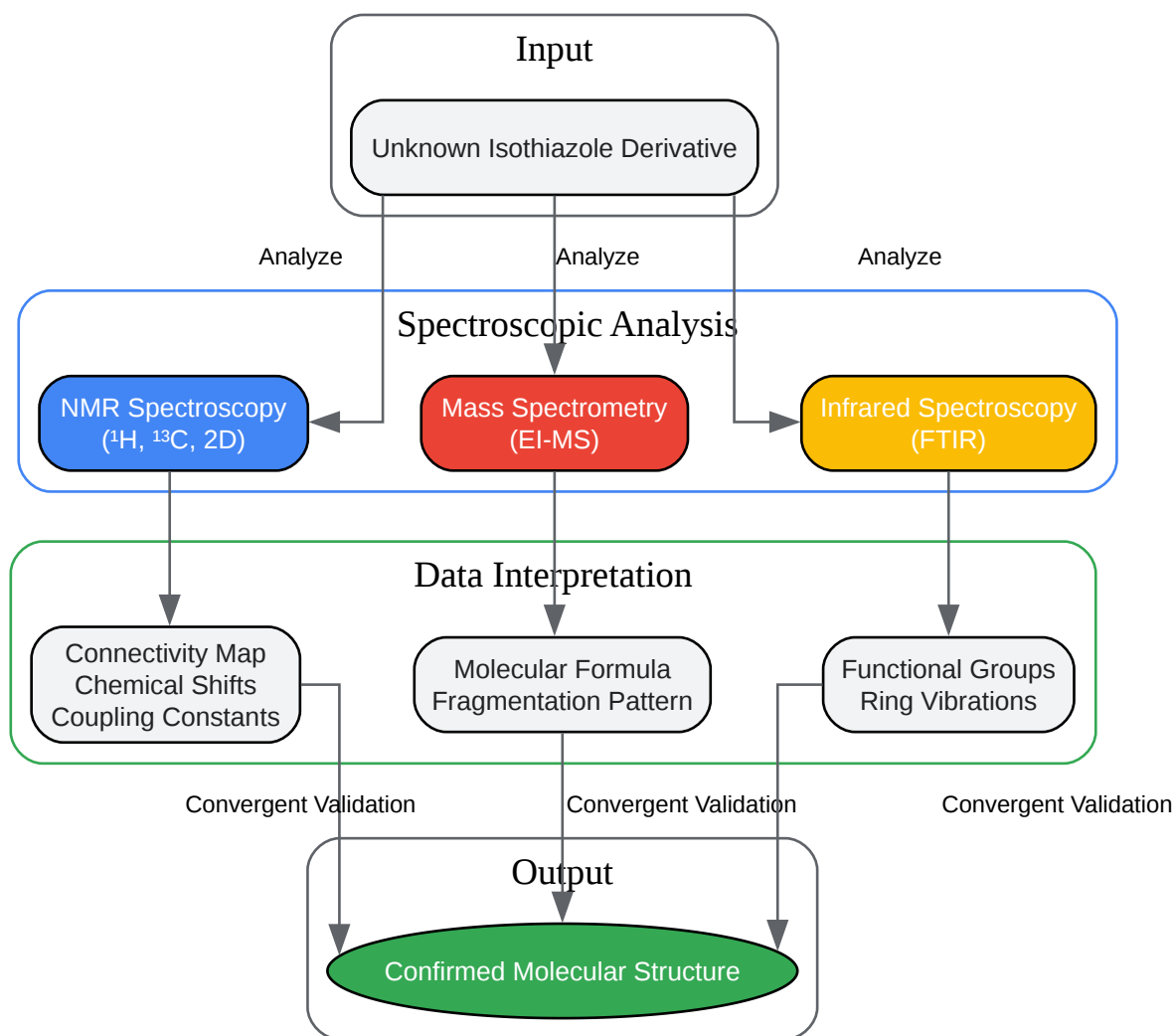
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of isothiazoles. Moving beyond a simple listing of data, we will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation.^{[4][5]} We will use the parent isothiazole and its methyl-substituted regioisomers as a central case study to illustrate these principles in action.

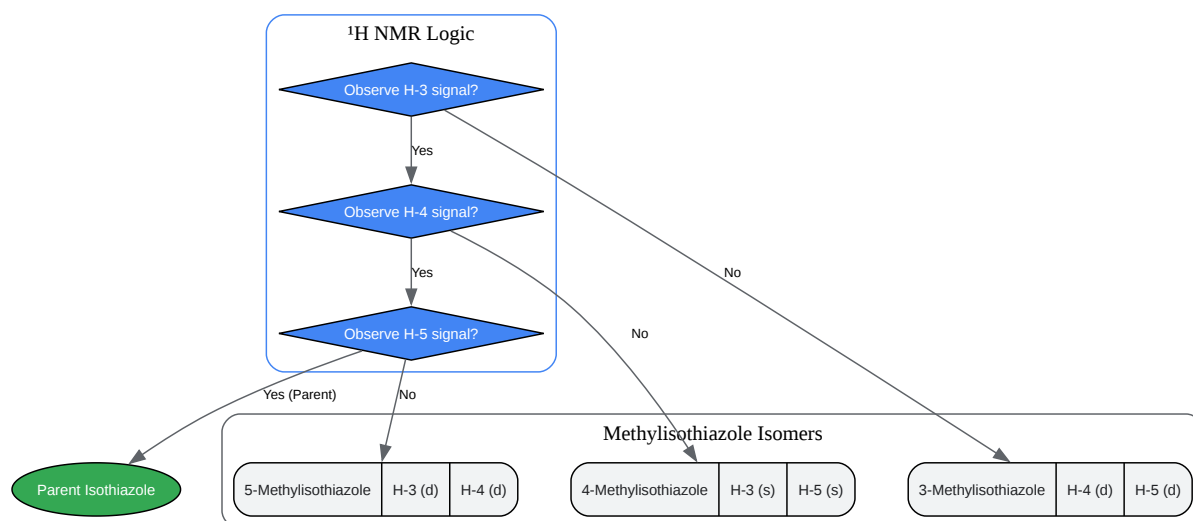
The Analytical Challenge: Differentiating Regioisomers

The core challenge in isothiazole chemistry often lies not in identifying the presence of the ring, but in determining the precise location of substituents. For example, 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole are structurally very similar, yet their spectroscopic signatures are distinct. Our goal is to leverage these differences for confident characterization.

A Multi-Pronged Spectroscopic Strategy

No single technique provides a complete structural picture.^[5] Instead, we rely on the convergence of data from multiple orthogonal methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides the skeletal map of proton and carbon connectivity, Mass Spectrometry (MS) gives the molecular weight and fragmentation clues, and Infrared (IR) spectroscopy confirms the presence of key functional groups and ring vibrations.





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